molecular formula C15H15N3O2 B11970816 N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11970816
M. Wt: 269.30 g/mol
InChI Key: AAPQJNGGDQDWRX-GZTJUZNOSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized by the condensation of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 4-ethoxybenzaldehyde in an ethanol solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This chelation can interfere with various biological processes, such as enzyme activity and redox reactions. The compound’s azomethine group (C=N) is crucial for its biological activity, as it can interact with cellular components and disrupt normal function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with metal ions .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-2-20-13-8-6-12(7-9-13)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

AAPQJNGGDQDWRX-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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